3-fluoro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Antibacterial drug discovery MRSA Privileged scaffold

3-Fluoro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 887882-81-7; molecular formula C₁₃H₈FN₃O₃; molecular weight 273.22) is a synthetic small molecule comprising a 3-fluorobenzamide moiety linked to a 5-(furan-2-yl)-1,3,4-oxadiazole core. This compound belongs to the broader class of N-(1,3,4-oxadiazol-2-yl)benzamides, a scaffold recognized in the peer-reviewed literature as 'privileged' for antibacterial drug discovery due to demonstrated multitarget mechanisms of action against drug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).

Molecular Formula C13H8FN3O3
Molecular Weight 273.223
CAS No. 887882-81-7
Cat. No. B2958859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-fluoro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
CAS887882-81-7
Molecular FormulaC13H8FN3O3
Molecular Weight273.223
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C(=O)NC2=NN=C(O2)C3=CC=CO3
InChIInChI=1S/C13H8FN3O3/c14-9-4-1-3-8(7-9)11(18)15-13-17-16-12(20-13)10-5-2-6-19-10/h1-7H,(H,15,17,18)
InChIKeyXRZNLBNTHMJKCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Fluoro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 887882-81-7): Procurement and Differentiation Guide for a Fluorinated Furan-Oxadiazole Benzamide Scaffold


3-Fluoro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 887882-81-7; molecular formula C₁₃H₈FN₃O₃; molecular weight 273.22) is a synthetic small molecule comprising a 3-fluorobenzamide moiety linked to a 5-(furan-2-yl)-1,3,4-oxadiazole core . This compound belongs to the broader class of N-(1,3,4-oxadiazol-2-yl)benzamides, a scaffold recognized in the peer-reviewed literature as 'privileged' for antibacterial drug discovery due to demonstrated multitarget mechanisms of action against drug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) [1][2].

Why In-Class Substitution Is Not Straightforward for 3-Fluoro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide


Within the N-(1,3,4-oxadiazol-2-yl)benzamide class, subtle structural modifications—including halogen identity, substitution position, and the nature of the heterocycle at the oxadiazole 5-position—profoundly alter both antibacterial potency and mechanism of action [1]. Peer-reviewed mechanistic studies have shown that some halogenated oxadiazole benzamides inhibit trans-translation (e.g., KKL-35, MBX-4132), others block lipoteichoic acid biosynthesis (e.g., HSGN-94), and still others act via membrane depolarization and iron starvation (e.g., HSGN-220, HSGN-218, HSGN-144), indicating that small structural changes can switch the entire pharmacological target profile [1]. The 3-fluoro substituent and the furan-2-yl group on the target compound define a unique chemical space that cannot be assumed equivalent to analogs bearing chlorine, trifluoromethoxy, trifluoromethylthio, pentafluorosulfanyl, or benzofuran replacements without direct comparative biological data. Any procurement specification for this CAS number must therefore be evaluated on compound-specific structural identity rather than class-level extrapolation.

Quantitative Differentiation Evidence for 3-Fluoro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 887882-81-7) Relative to Comparators


Privileged Scaffold Validation: N-(1,3,4-Oxadiazol-2-yl)benzamide Core Confers Multi-Mechanism Antibacterial Activity Against MRSA

The N-(1,3,4-oxadiazol-2-yl)benzamide scaffold—the core framework of the target compound—has been independently validated as a privileged antibacterial scaffold by multiple research groups. The halogenated derivatives HSGN-220, HSGN-218, and HSGN-144 exhibited minimum inhibitory concentrations (MICs) ranging from 0.06 to 1 µg/mL against MRSA clinical isolates [1], while KKL-35 and MBX-4132 act via trans-translation inhibition, and HSGN-94 inhibits lipoteichoic acid (LTA) biosynthesis [1]. Critically, subtle modifications to the scaffold change the mechanism of action: HSGN-220, HSGN-218, and HSGN-144 act as multitargeting antibiotics regulating menaquinone biosynthesis and causing membrane depolarization, rather than inhibiting trans-translation or LTA [1].

Antibacterial drug discovery MRSA Privileged scaffold

Fluorine Substitution at the 3-Position of the Benzamide Ring: Class-Established Enhancement of Metabolic Stability

The 3-fluoro substituent on the benzamide ring of the target compound employs a well-established medicinal chemistry strategy: fluorine incorporation at the benzamide position enhances metabolic stability by reducing oxidative metabolism at the substituted position [1]. This is a class-level benefit observed across fluorobenzamide-containing oxadiazole derivatives. In contrast, the non-fluorinated parent benzamide scaffold and analogs with alternative substituents such as 4-nitro (CAS 887882-74-8) lack this metabolic shielding effect [1].

Metabolic stability Fluorine substitution Drug design

Structural Analog LMM11 with Furan-2-yl Oxadiazole Motif Demonstrates Activity Against Mycobacterium tuberculosis H37Rv

The closest structurally characterized analog sharing the furan-2-yl-1,3,4-oxadiazol-2-yl core with the target compound is LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide). In a 2025 study, LMM11 demonstrated MIC values ranging from 15.58 to 70.30 µM against M. tuberculosis H37Rv and resistant isolates, with additional activity against M. szulgai (MIC 8.77 µM) and M. smegmatis (MIC 70.19 µM) [1]. Both LMM11 and its companion compound LMM6 showed selectivity for mycobacteria over HeLa and VERO mammalian cells, and exhibited synergism with standard anti-TB drugs [1]. Another furan-2-yl-1,3,4-oxadiazole series (Fa, Fb) showed MIC values as low as 3.125 µg/mL against M. tuberculosis H37Rv [2].

Antimycobacterial Tuberculosis Furan-oxadiazole

Class Benchmark: Halogenated N-(1,3,4-Oxadiazol-2-yl)benzamides Achieve Potent Gram-Positive Activity with Favorable Selectivity Over Mammalian Cells

Representative halogenated N-(1,3,4-oxadiazol-2-yl)benzamide HSGN-2241 was found to effectively kill multi-drug resistant Gram-positive clinical isolates in a bactericidal manner without lysing human red blood cells, providing an initial safety benchmark for the scaffold class [1]. Additionally, compounds F6 and F6-5 inhibited growth of drug-resistant Gram-positive bacterial pathogens at concentrations ranging from 1 µg/mL to 2 µg/mL, and were active against clinical isolates of MRSA, vancomycin-intermediate S. aureus (VISA), and vancomycin-resistant S. aureus (VRSA) [2]. HSGN-2241 further demonstrated the ability to eradicate pre-formed MRSA biofilms and synergize with daptomycin, vancomycin, and linezolid [1].

Gram-positive antibacterial Selectivity index Biofilm eradication

Differentiation from Benzofuran Analogs: Furan vs. Benzofuran at the Oxadiazole 5-Position Alters Physicochemical Profile

The target compound features a furan-2-yl substituent at the oxadiazole 5-position (molecular weight 273.22), distinguishing it from closely related benzofuran analogs such as N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide (CAS 922098-93-9) which has a higher molecular weight, increased lipophilicity, and a larger molecular volume due to the fused benzene ring . The simpler furan ring provides a lower molecular weight and reduced logP relative to benzofuran congeners, which may confer advantages in solubility and permeability profiles for early-stage screening .

Physicochemical properties Furan vs. benzofuran Molecular design

Synthetic Tractability: 3-Fluorobenzamide Oxadiazole Derivatives Are Accessible via Established Cyclization Routes

The 1,3,4-oxadiazole core of the target compound can be synthesized via well-established cyclization chemistry involving hydrazide intermediates reacted with carboxylic acid derivatives or carbon disulfide under dehydrating conditions [1]. A modified amide bond formation protocol using NMI-TfCl has been reported as effective and tolerant for sterically challenging and electronically deactivating amine substrates in the synthesis of oxadiazole-linked amides, expanding the scope of accessible derivatives including fluorobenzamide-containing compounds . This contrasts with 1,2,5-oxadiazole (furazan) isomers, which are less commonly employed in medicinal chemistry and have fewer established synthetic routes .

Synthetic accessibility 1,3,4-oxadiazole synthesis Medicinal chemistry

Recommended Research and Procurement Application Scenarios for 3-Fluoro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 887882-81-7)


Antibacterial Lead Discovery: MRSA and Drug-Resistant Gram-Positive Pathogen Screening

Procure this compound for screening against WHO high-priority Gram-positive pathogens, including MRSA, VISA, and VRSA, based on the scaffold's demonstrated sub-µg/mL MIC range (0.06–2 µg/mL) in halogenated analogs [1][2]. The 3-fluoro substitution may confer differentiated potency or mechanism-of-action profile relative to existing halogenated analogs (OCF₃, SCF₃, SF₅), warranting comparative head-to-head MIC determination and mechanism-of-action studies (trans-translation inhibition, LTA biosynthesis inhibition, membrane depolarization, iron starvation) [1].

Antitubercular Drug Discovery: M. tuberculosis H37Rv and NTM Screening

Use this compound in antimycobacterial screening campaigns against M. tuberculosis H37Rv and nontuberculous mycobacteria (NTM), leveraging the validated activity of the close structural analog LMM11 (MIC 15.58–70.30 µM against M. tuberculosis; 8.77 µM against M. szulgai) [3]. The 3-fluorobenzamide substituent may provide distinct activity relative to the sulfamoylbenzamide group present in LMM11/LMM6, enabling SAR-based optimization for improved potency and selectivity indices against mammalian cells [3].

Structure-Activity Relationship (SAR) Exploration of Fluorine Position Effects on the Benzamide Ring

Incorporate this compound into a systematic SAR matrix comparing 2-fluoro, 3-fluoro, and 4-fluoro regioisomers of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide to determine the impact of fluorine substitution position on antibacterial potency, metabolic stability, and mechanism of action. The established methodology for NMI-TfCl-mediated amide bond formation enables efficient parallel synthesis of regioisomeric fluorobenzamide oxadiazole libraries . Pair with 20fluorophenyl and 4-fluorophenyl analogs for comprehensive fluorine positional scanning.

Biofilm Eradication Studies: Pre-formed MRSA Biofilm Models

Test this compound in pre-formed MRSA biofilm eradication assays, following the protocol validated for the scaffold analog HSGN-2241, which demonstrated the ability to eradicate established biofilms [2]. Evaluate potential synergism with standard-of-care antibiotics (daptomycin, vancomycin, linezolid) as demonstrated for HSGN-2241 [2]. The furan-2-yl group may influence biofilm penetration properties relative to other 5-substituted analogs.

Quote Request

Request a Quote for 3-fluoro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.